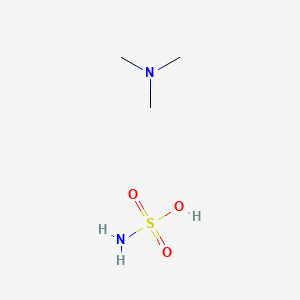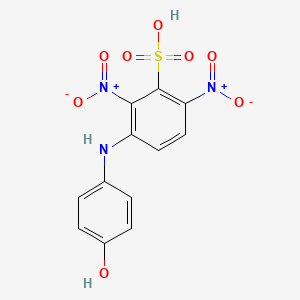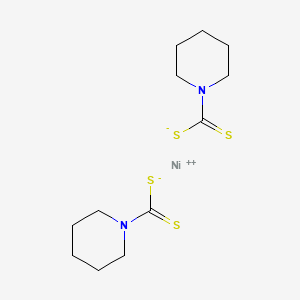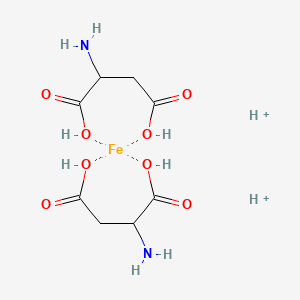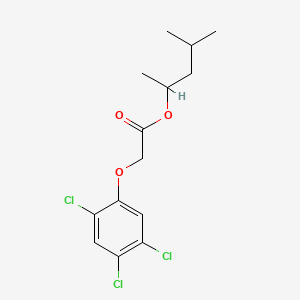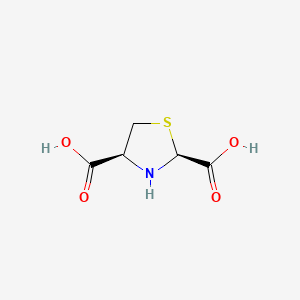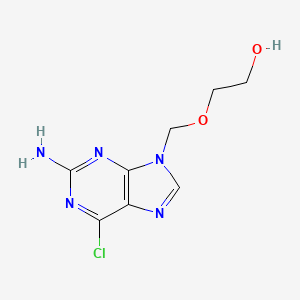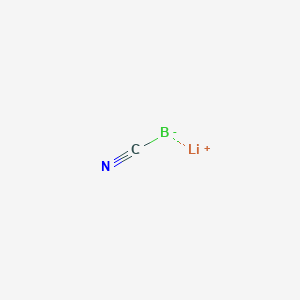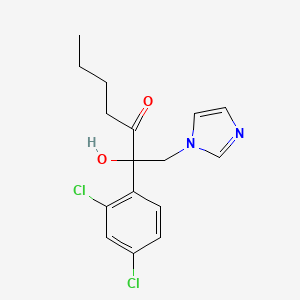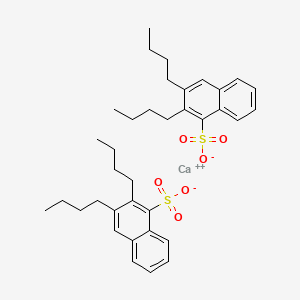
Calcium bis(dibutylnaphthalenesulphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium bis(dibutylnaphthalenesulphonate) is a chemical compound with the molecular formula C36H46CaO6S2 and a molecular weight of 678.95 g/mol . It is known for its unique chemical properties and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(dibutylnaphthalenesulphonate) typically involves the reaction of dibutylnaphthalenesulphonic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of calcium bis(dibutylnaphthalenesulphonate) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
Calcium bis(dibutylnaphthalenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonate groups to sulfides.
Substitution: The sulphonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
科学的研究の応用
Calcium bis(dibutylnaphthalenesulphonate) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
作用機序
The mechanism of action of calcium bis(dibutylnaphthalenesulphonate) involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
Calcium bis(dodecylbenzenesulphonate): Similar in structure but with different alkyl chain lengths.
Calcium bis(octylphenylsulphonate): Similar sulphonate groups but with different aromatic substituents.
Uniqueness
Calcium bis(dibutylnaphthalenesulphonate) is unique due to its specific alkyl chain length and aromatic structure, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry .
特性
CAS番号 |
53578-90-8 |
|---|---|
分子式 |
C36H46CaO6S2 |
分子量 |
679.0 g/mol |
IUPAC名 |
calcium;2,3-dibutylnaphthalene-1-sulfonate |
InChI |
InChI=1S/2C18H24O3S.Ca/c2*1-3-5-9-14-13-15-10-7-8-12-17(15)18(22(19,20)21)16(14)11-6-4-2;/h2*7-8,10,12-13H,3-6,9,11H2,1-2H3,(H,19,20,21);/q;;+2/p-2 |
InChIキー |
NXHMWWDZTHYFNR-UHFFFAOYSA-L |
正規SMILES |
CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)[O-].CCCCC1=CC2=CC=CC=C2C(=C1CCCC)S(=O)(=O)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


